3-{2-[(cyclopropylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
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Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the functional groups present in the molecule, which can predict its reactivity .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, catalysts, reaction conditions, and yields .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity with various reagents, its role as a reactant or product in chemical reactions, and the mechanisms of these reactions .Physical and Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and optical activity. Techniques such as IR spectroscopy and UV/Vis spectroscopy may be used to study the compound’s chemical properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[2-[N-(cyclopropylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-28-16-8-9-21-15(10-16)11-17(22(27)29-21)19-13-30-23(25-19)26(12-14-6-7-14)20-5-3-2-4-18(20)24/h2-5,8-11,13-14H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBPTFLLNFDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N(CC4CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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